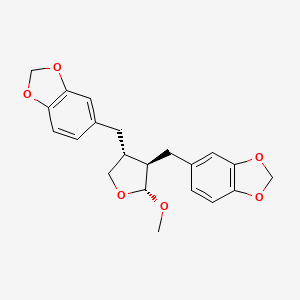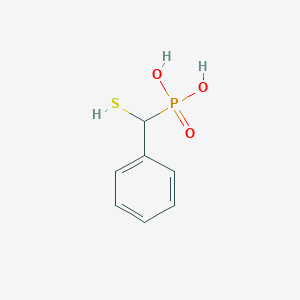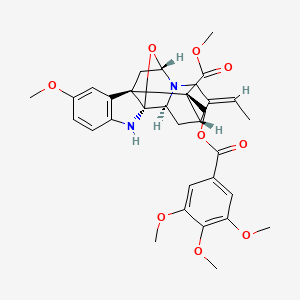
alpha-7-Deoxyhomonojirimycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-7-Deoxyhomonojirimycin is a small molecular compound with the chemical formula C7H15NO4. It is known for its potential as an inhibitor of lysosomal alpha-glucosidase, an enzyme involved in the metabolism of carbohydrates . This compound is structurally related to other iminosugars and has been investigated for its therapeutic potential in various metabolic disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alpha-7-Deoxyhomonojirimycin typically involves the use of polyhydroxylated pyrrolidine, piperidine, and pyrrolizidine alkaloids as starting materials . The synthetic route includes several steps such as protection, deprotection, and functional group transformations to achieve the desired structure. Common reagents used in these reactions include protecting groups like benzyl or acetyl, and deprotecting agents like hydrogenation catalysts.
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation. This method leverages the natural biosynthetic pathways of certain microorganisms to produce the compound in large quantities . The fermentation process is optimized through the regulation of fermentation conditions and the use of genetically engineered strains to enhance yield.
Chemical Reactions Analysis
Types of Reactions: Alpha-7-Deoxyhomonojirimycin undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide, electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated analogs.
Scientific Research Applications
Alpha-7-Deoxyhomonojirimycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of enzyme inhibition and carbohydrate metabolism.
Biology: It serves as a tool to investigate the role of lysosomal alpha-glucosidase in cellular processes.
Mechanism of Action
The mechanism of action of Alpha-7-Deoxyhomonojirimycin involves the inhibition of lysosomal alpha-glucosidase. This enzyme is responsible for the hydrolysis of glycosidic bonds in carbohydrates, leading to the release of glucose. By inhibiting this enzyme, this compound reduces the breakdown of carbohydrates and the subsequent release of glucose, thereby modulating blood sugar levels . The molecular target of this compound is the active site of lysosomal alpha-glucosidase, where it binds and prevents substrate access.
Comparison with Similar Compounds
1-Deoxynojirimycin: Another iminosugar with similar inhibitory activity against alpha-glucosidase.
Miglitol: A pharmaceutical alpha-glucosidase inhibitor used in the treatment of diabetes.
Voglibose: Another alpha-glucosidase inhibitor used to manage postprandial blood glucose levels.
Uniqueness: Alpha-7-Deoxyhomonojirimycin is unique in its specific structural modifications, which confer distinct binding properties and inhibitory potency. Compared to 1-Deoxynojirimycin, it has improved lipophilicity and bioavailability, making it a more effective therapeutic agent .
Properties
Molecular Formula |
C7H15NO4 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(2R,3R,4R,5S,6R)-2-(hydroxymethyl)-6-methylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C7H15NO4/c1-3-5(10)7(12)6(11)4(2-9)8-3/h3-12H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1 |
InChI Key |
ZEWFPWKROPWRKE-XUUWZHRGSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@H]([C@@H]([C@H](N1)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(N1)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-[[2-[[2-[[2-[[2-[4-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]amino]butanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10846610.png)
![2-[[2-[[2-[[2-[[2-[[2-[3-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10846611.png)
![N-[5-(diaminomethylideneamino)-1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[[1-[(1,6-diamino-1-oxohexan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]adamantane-1-carboxamide](/img/structure/B10846613.png)
![2-[[2-[[2-[[2-[[2-[[2-[8-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]amino]octanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10846616.png)
![2-[[2-[[2-[[2-[[2-[[2-[2-[3-[3-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]amino]propanoylamino]propanoylamino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10846642.png)
![2-[[2-[[2-[[2-[[2-[[2-[[2-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10846650.png)
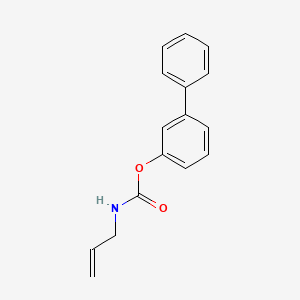
![(2E,4E,6Z)-7-[2-hexoxy-3,5-di(propan-2-yl)phenyl]-3-methylocta-2,4,6-trienoic acid](/img/structure/B10846652.png)
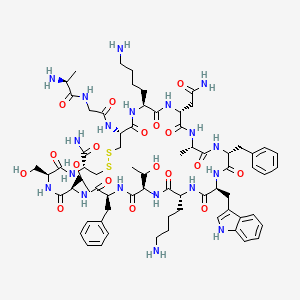
![2'-Deoxy-5'-O-[(R)-Hydroxy{[(S)-Hydroxy(Phosphonooxy)phosphoryl]methyl}phosphoryl]guanosine](/img/structure/B10846689.png)
